1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a fluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-(fluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-ol.
Substitution: Formation of 1-(2-Methoxy-6-(fluoromethyl)phenyl)propan-1-one.
Scientific Research Applications
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the chlorine and fluoromethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-1-one
- 1-(2-Chloro-6-(methyl)phenyl)propan-1-one
- 1-(2-Chloro-6-(methoxy)phenyl)propan-1-one
Uniqueness
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one is unique due to the presence of both chlorine and fluoromethyl substituents on the phenyl ring. This combination of substituents can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H10ClFO |
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Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[2-chloro-6-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-9(13)10-7(6-12)4-3-5-8(10)11/h3-5H,2,6H2,1H3 |
InChI Key |
OEHGGNOSUNCBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)CF |
Origin of Product |
United States |
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